1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C8H12Cl2N2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .
Comparison with Similar Compounds
Similar Compounds
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of both the sulfonyl chloride and pyrazole moieties allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKIYYUBTWCCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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